Product packaging for Methyl 4-phenylpiperidine-4-carboxylate(Cat. No.:)

Methyl 4-phenylpiperidine-4-carboxylate

Cat. No.: B1633245
M. Wt: 219.28 g/mol
InChI Key: KUISDPUHRPZRFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-phenylpiperidine-4-carboxylate, with the molecular formula C13H17NO2 , is a chemical compound belonging to the phenylpiperidine class. This structure serves as a fundamental building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis and study of compounds with activity on the central nervous system. It is a core structural analog of Pethidine (Meperidine), an opioid analgesic that functions as a kappa-opioid receptor agonist and also exhibits local anesthetic effects by antagonizing NMDA receptors . Researchers value this compound as a key synthetic intermediate. Its ester group offers a versatile handle for further chemical modification, for instance, through hydrolysis to the corresponding carboxylic acid, which can be used to create other derivatives . This compound is strictly for research purposes in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. All necessary safety data sheets (SDS) and handling procedures must be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO2 B1633245 Methyl 4-phenylpiperidine-4-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl 4-phenylpiperidine-4-carboxylate

InChI

InChI=1S/C13H17NO2/c1-16-12(15)13(7-9-14-10-8-13)11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3

InChI Key

KUISDPUHRPZRFF-UHFFFAOYSA-N

SMILES

COC(=O)C1(CCNCC1)C2=CC=CC=C2

Canonical SMILES

COC(=O)C1(CCNCC1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Strategies for Methyl 4 Phenylpiperidine 4 Carboxylate and Its Core Structure

Direct Esterification Approaches for Carboxylate Formation

The final step in many synthetic routes to methyl 4-phenylpiperidine-4-carboxylate is the esterification of the corresponding carboxylic acid, 4-phenylpiperidine-4-carboxylic acid. Direct esterification methods are commonly employed for this transformation due to their efficiency and simplicity.

One of the most classic and widely used methods is the Fischer-Speier esterification . This reaction involves treating the carboxylic acid with an excess of the desired alcohol (in this case, methanol) in the presence of a strong acid catalyst. masterorganicchemistry.com Common catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, excess alcohol is used, or water is removed as it is formed. masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the final ester product. masterorganicchemistry.com

Another effective method for converting carboxylic acids to methyl esters involves the use of thionyl chloride (SOCl₂) . In this procedure, the carboxylic acid is treated with thionyl chloride to form an intermediate acyl chloride. This highly reactive acyl chloride is then reacted with methanol (B129727), often in the same pot, to produce the methyl ester with high yield. A base may be used to neutralize the HCl generated during the reaction. A similar synthesis, producing methyl 1-methylpiperidine-4-carboxylate, was achieved by reacting 1-methylisonipecotic acid hydrochloride with thionyl chloride in methanol at low temperatures, resulting in an 87% yield. prepchem.com

More modern approaches utilize coupling reagents. For instance, triphenylphosphine (B44618) dihalides (Ph₃PX₂, where X = Br or I) in the presence of a base like N,N-dimethylaminopyridine (DMAP) can facilitate the esterification of various carboxylic acids with alcohols, including hindered ones, under neutral and mild conditions. researchgate.net

Method Reagents Key Features Reference
Fischer-Speier EsterificationCarboxylic acid, Methanol, Acid Catalyst (H₂SO₄, HCl)Equilibrium-driven; requires excess alcohol or water removal. masterorganicchemistry.com
Thionyl Chloride MethodCarboxylic acid, Thionyl Chloride, MethanolProceeds via a highly reactive acyl chloride intermediate; generally high yielding. prepchem.com
Triphenylphosphine DihalideCarboxylic acid, Ph₃PBr₂ or Ph₃PI₂, DMAP, MethanolMild, neutral conditions; suitable for a wide range of substrates. researchgate.net

Multicomponent Reactions in Piperidine (B6355638) Ring Synthesis

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing the construction of complex molecules in a single step from three or more starting materials. This approach enhances efficiency and atom economy, making it valuable for creating libraries of compounds like piperidine derivatives.

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. researchgate.netnih.gov This reaction has been successfully adapted for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives, which are structurally related to the target compound and are key intermediates for various pharmaceuticals. researchgate.netcapes.gov.br

A typical strategy involves a two-step sequence where a Ugi reaction is the key step. researchgate.netcapes.gov.br For example, the synthesis of potent analgesics like carfentanil has been achieved using this methodology. researchgate.netnih.gov The reaction mechanism is believed to proceed through the initial formation of an imine from the amine and ketone (e.g., a piperidone derivative). The imine is then protonated by the carboxylic acid, forming an iminium ion. This ion reacts with the isocyanide, and a subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final diamide (B1670390) product. nih.gov The versatility of the Ugi reaction allows for significant structural diversity by simply varying any of the four starting components. researchgate.net

The Strecker synthesis is a classic method for producing α-amino acids from an aldehyde or ketone. wikipedia.org In its modified form, it is highly applicable to piperidone systems for generating α-aminonitriles, which are direct precursors to 4-amino-4-carboxypiperidines. nih.govresearchgate.net The reaction involves treating a ketone, such as an N-protected 4-piperidone, with an amine and a source of cyanide (e.g., HCN or trimethylsilyl (B98337) cyanide). nih.govresearchgate.net

An efficient synthesis of a key intermediate for analgesics was developed starting from 1-benzylpiperidin-4-one. researchgate.net This piperidone undergoes a Strecker-type condensation with aniline (B41778) and HCN to yield the corresponding α-anilinonitrile in approximately 90% yield. researchgate.net This aminonitrile can then be selectively hydrolyzed. Typically, the nitrile group is hydrolyzed under acidic or basic conditions to afford the carboxylic acid, thus forming the 4-aminopiperidine-4-carboxylic acid core. wikipedia.orgresearchgate.net The reaction mechanism involves the formation of an iminium ion from the piperidone and amine, which is then attacked by the cyanide nucleophile. wikipedia.orgmdpi.com

Reaction Components Product Key Features Reference
Ugi ReactionKetone (Piperidone), Amine, Carboxylic Acid, Isocyanideα-Acylamino carboxamideHigh diversity, convergent, single step. researchgate.netcapes.gov.brnih.gov
Strecker CondensationKetone (Piperidone), Amine, Cyanide Sourceα-AminonitrileForms key precursor to 4-amino-4-carboxypiperidines. nih.govwikipedia.orgresearchgate.net

Ring Closure Strategies for Piperidine Core Formation

The formation of the piperidine ring itself is a critical aspect of synthesizing the target compound's scaffold. Ring closure, or cyclization, strategies are paramount, involving the formation of either a C-N or a C-C bond to complete the heterocyclic system. nih.gov

Intramolecular cyclization involves a single molecule containing all the necessary atoms for the ring, with a reactive group at each end of a chain that can join to form the piperidine structure. A wide array of such techniques exists. nih.govnih.gov

Radical-Mediated Cyclization : This involves the generation of a radical species that subsequently attacks another part of the molecule to induce cyclization. For instance, radical cyclization of 1,6-enynes initiated by triethylborane (B153662) can produce polysubstituted piperidines. nih.gov

Asymmetric Lithiation-Cyclization : Chiral ligands, such as (-)-sparteine, can be used with organolithium reagents to perform enantioselective deprotonation followed by an intramolecular cyclization. This has been used to synthesize enantioenriched N-Boc-2-substituted piperidines from acyclic precursors. acs.org

Electroreductive Cyclization : This green chemistry approach uses an electric current to induce cyclization. The electroreductive cyclization of imines with terminal dihaloalkanes has been successfully performed in a flow microreactor, providing good yields of piperidine derivatives without the need for toxic reagents or metal catalysts. nih.gov

Transition metal catalysts have revolutionized the synthesis of heterocycles by enabling a variety of cyclization reactions under mild conditions and with high selectivity. nih.govmdpi.com

Palladium-Catalyzed Cyclization : Palladium complexes are widely used for C-N and C-C bond formation. Wacker-type aerobic oxidative cyclization of alkenes using a Pd(DMSO)₂(TFA)₂ catalyst can produce piperidines. organic-chemistry.org Pd-catalyzed intramolecular hydroamination of unactivated alkenes is another powerful method. organic-chemistry.org Additionally, Pd(II)-catalyzed diastereoselective cyclization has been employed in the synthesis of alkaloids containing the piperidine scaffold. nih.gov

Gold-Catalyzed Cyclization : Gold catalysts, particularly Au(I) complexes, can activate alkynes and allenes towards nucleophilic attack. This has been exploited in the intramolecular hydroamination of allenes to form vinyl piperidines enantioselectively and in the oxidative amination of non-activated alkenes. nih.govorganic-chemistry.org

Iridium and Ruthenium Catalysis : Iridium complexes can catalyze the N-heterocyclization of primary amines with diols to give cyclic amines, including piperidines. organic-chemistry.org Ruthenium catalysts have been used in domino redox isomerization/cyclization of aminopropargyl alcohols to access piperidine structures. organic-chemistry.org

Copper-Catalyzed Cyclization : Copper-catalyzed intramolecular C-H amination has emerged as a method for synthesizing piperidines, offering a direct way to functionalize C-H bonds to form the heterocyclic ring. acs.org

Cyclization Type Specific Method Catalyst/Reagent Key Features Reference
IntramolecularRadical CyclizationTriethylboraneForms polysubstituted piperidines from 1,6-enynes. nih.gov
IntramolecularAsymmetric Lithiationn-BuLi/(-)-sparteineProvides enantioenriched piperidines. acs.org
IntramolecularElectroreductive CyclizationElectric CurrentGreen, catalyst-free method using a flow reactor. nih.gov
Metal-CatalyzedWacker-type CyclizationPalladium(II)Aerobic oxidative cyclization of alkenes. organic-chemistry.org
Metal-CatalyzedIntramolecular HydroaminationGold(I) or Palladium(0)Cyclization of unsaturated amines. organic-chemistry.org
Metal-CatalyzedC-H AminationCopper(I)/Copper(II)Direct formation of C-N bond via C-H activation. acs.org

Radical-Mediated Amine Cyclization Methodologies

The construction of the piperidine ring, a core component of this compound, can be achieved through various radical-mediated cyclization reactions. These methods offer powerful alternatives to traditional ionic cyclization pathways, often proceeding under mild conditions with high efficiency.

One notable approach involves the intramolecular cyclization of linear amino-aldehydes, which can be catalyzed by cobalt(II) complexes. This method is effective for producing a range of piperidines and related nitrogen heterocycles. nih.gov However, a competing side reaction, 1,5-hydrogen atom transfer, can lead to the formation of linear alkene by-products alongside the desired cyclic amine. nih.gov

Photoredox catalysis has emerged as a particularly mild and effective strategy for initiating radical cyclizations. By using an organic photoredox catalyst and a sacrificial reductant like Hünig's base (DIPEA), linear aryl halide substrates can be converted into aryl radicals. nih.gov These radicals undergo regioselective exo-cyclization onto a tethered alkene, followed by a hydrogen-atom transfer (HAT) step to yield complex spirocyclic piperidines. nih.gov This light-driven method avoids the use of toxic reagents, such as tin hydrides, and precious metals. nih.gov

Further advancements in radical cyclization include the use of a combination of photoredox, cobaloxime, and amine catalysis. This system facilitates the cyclization of aldehydes with pendant alkenes to form five-, six-, and seven-membered rings, including piperidines, under mild conditions with the extrusion of hydrogen gas. organic-chemistry.org Another strategy involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates, which has been used to synthesize 2,4-disubstituted piperidines. organic-chemistry.org Researchers found that using tris(trimethylsilyl)silane (B43935) (TTMSS) as the radical mediator can enhance the diastereoselectivity of the cyclization compared to traditional tributyltin hydride. organic-chemistry.org

The table below summarizes key aspects of selected radical-mediated cyclization methods for piperidine synthesis.

Catalyst/Mediator SystemSubstrate TypeKey FeaturesRef.
Cobalt(II) CatalystLinear Amino-aldehydesGood yields for piperidines but potential for alkene by-product formation. nih.gov
Organic Photoredox Catalyst (P1) + DIPEALinear Aryl Halides with AlkeneMild, visible light-driven, avoids toxic reagents, forms spirocyclic piperidines. nih.gov
Tris(trimethylsilyl)silane (TTMSS)6-Aza-8-bromooct-2-enoatesEnhanced diastereoselectivity compared to tributyltin hydride. organic-chemistry.org
Photoredox + Cobaloxime + AmineAldehydes with Pendant AlkenesMild conditions, wide functional group tolerance, extrudes H2. organic-chemistry.org

Aziridine-Mediated Stereodefined Piperidine Synthesis

Aziridines, strained three-membered nitrogen heterocycles, serve as versatile building blocks for the stereodefined synthesis of piperidines. The ring-strain inherent in aziridines facilitates their ring-opening and subsequent expansion to form larger, more stable heterocyclic systems.

One effective strategy involves the alkylation of 2-(2-cyano-2-phenylethyl)aziridines with 1-bromo-2-chloroethane. This is followed by a microwave-assisted 6-exo-tet cyclization and regiospecific ring opening, which yields cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles. acs.orgnih.gov These piperidine products can then be elaborated into a variety of derivatives, including those with hydroxymethyl and carboxymethyl substituents. acs.orgnih.gov

Another approach utilizes the ring expansion of aziridines that have a leaving group, such as a tosylate, positioned on a side chain. For instance, the tosylation of 4-[(2R)-1-[(1R)-1-phenylethyl]aziridin-2-yl]butan-1-ol leads to the formation of a bicyclic aziridinium (B1262131) ion intermediate, which can be opened by nucleophiles in a highly regio- and stereoselective manner to afford substituted piperidines. researchgate.net This methodology provides a concise route to biologically active alkaloids. researchgate.net

Radical rearrangements of aziridines have also been reported. Treatment of 2-methylene-N-substituted aziridines containing a phenylselenide group with tri-n-butyltin hydride and AIBN initiates a radical cascade. whiterose.ac.uk The reaction proceeds through an initial aziridinylcarbinyl radical, which undergoes a 5-exo-trig cyclization. Subsequent ring-opening of the resulting bicyclic radical relieves the ring strain and furnishes 5-methylene piperidines. whiterose.ac.uk

The following table highlights different aziridine-based methodologies for piperidine synthesis.

Starting MaterialKey TransformationProduct TypeRef.
2-(2-Cyano-2-phenylethyl)aziridinesAlkylation followed by microwave-assisted cyclizationcis/trans-2-Chloromethyl-4-phenylpiperidine-4-carbonitriles acs.orgnih.gov
Aziridine with Butyl Tosylate Side ChainIntramolecular ring expansion via aziridinium ionSubstituted piperidines researchgate.net
2-Methylene-N-substituted AziridinesRadical 5-exo cyclization and rearrangement5-Methylene piperidines whiterose.ac.uk

Derivatization and Functional Group Interconversion on the Piperidine Scaffold

N-Alkylation and N-Acylation Strategies for Nitrogen Functionalization

The secondary amine of the piperidine ring in this compound and related structures is a key site for functionalization. N-alkylation and N-acylation are fundamental transformations used to introduce a wide variety of substituents, significantly altering the molecule's properties.

N-alkylation can be achieved using various alkylating agents under basic conditions. For example, the reaction of imidazo[4,5-b]pyridine-4-oxide derivatives with benzyl (B1604629) bromide or benzyl iodide in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) leads to N-benzylation. researchgate.net Similar conditions are broadly applicable for the alkylation of secondary amines on piperidine rings.

N-acylation is another common modification. For instance, in the synthesis of 4-carboxy-4-anilidopiperidine derivatives, the piperidine nitrogen is acylated with propionic anhydride. mdpi.com This reaction is a critical step in the synthesis of potent opioid analgesics. The choice of reaction conditions is crucial to ensure efficient acylation without promoting side reactions.

The table below provides examples of N-functionalization reactions.

Reaction TypeSubstrate TypeReagentsProductRef.
N-AlkylationImidazo[4,5-b]pyridine-4-oxideBenzyl bromide, K2CO3, DMFN-Benzylated product researchgate.net
N-Acylation4-Anilido-4-carboxypiperidinePropionic anhydrideN-Propionyl-4-anilido-4-carboxypiperidine mdpi.com

Carboxylic Acid and Ester Group Transformations

The ester group at the C4 position of the piperidine ring is a versatile handle for further chemical modification. It can be hydrolyzed to the corresponding carboxylic acid or transformed into other derivatives through various reactions.

Hydrolysis of the ester is a common transformation. However, in sterically hindered systems or with certain N-substituents, this reaction can be challenging. For example, the hydrolysis of methyl or ethyl esters in the carfentanil series using strong bases like potassium hydroxide (B78521) (KOH) in ethylene (B1197577) glycol can lead to N-depropionylation through an acyl-shift mechanism, rather than simple ester hydrolysis. mdpi.com To circumvent this, a more robust protecting group strategy is often employed. The use of a tert-butyl ester allows for selective cleavage under mild acidic conditions, preserving the N-acyl group and providing the desired carboxylic acid in high yield. mdpi.com

The carboxylic acid itself can be re-esterified. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a standard method for this conversion. researchgate.net This transformation is crucial for synthesizing various ester analogues from a common carboxylic acid intermediate. mdpi.com Furthermore, carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org

TransformationSubstrateReagents/ConditionsProductKey ObservationRef.
Ester HydrolysisN-Propionyl-4-anilidopiperidine methyl esterKOH, ethylene glycolN-despropionyl compoundAcyl-shift leads to undesired deacylation. mdpi.com
tert-Butyl Ester CleavageN-Propionyl-4-anilidopiperidine tert-butyl esterAcidic conditionsN-Propionyl-4-anilidopiperidine-4-carboxylic acidMild cleavage preserves the N-acyl group. mdpi.com
EsterificationCarboxylic AcidAlcohol, Acid CatalystEsterReversible reaction, standard method. researchgate.net
ReductionCarboxylic AcidLiAlH4Primary AlcoholPowerful reduction of the carboxyl group. libretexts.org

Nitrile Hydrolysis and Subsequent Esterification Reactions

An alternative and frequently employed synthetic route to 4-aryl-4-piperidinecarboxylates involves the hydrolysis of a 4-cyano-4-phenylpiperidine precursor. The nitrile group serves as a stable and readily available precursor to the carboxylic acid functionality.

The hydrolysis of nitriles can be performed under either acidic or basic conditions. libretexts.orgchemistrysteps.com Acid-catalyzed hydrolysis, typically using a dilute mineral acid like HCl and heating under reflux, directly converts the nitrile to a carboxylic acid and an ammonium (B1175870) salt. libretexts.org The reaction proceeds through an amide intermediate. chemistrysteps.com

Alkaline hydrolysis, using a base such as sodium hydroxide solution, also proceeds via an amide intermediate but yields the carboxylate salt and ammonia. libretexts.orgchemistrysteps.com To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.org

Once the 4-phenylpiperidine-4-carboxylic acid is formed, it can be converted to the desired methyl ester. This is typically achieved through Fischer esterification, which involves heating the carboxylic acid in methanol with a catalytic amount of a strong acid. researchgate.netgoogle.com This two-step sequence—nitrile hydrolysis followed by esterification—is a robust and scalable method for the preparation of this compound. mdpi.comgoogle.com

StepStarting MaterialReagents/ConditionsIntermediate/ProductRef.
1. Nitrile Hydrolysis (Acidic)4-Cyano-4-phenylpiperidineDilute HCl, heat4-Phenylpiperidine-4-carboxylic acidDirect conversion to carboxylic acid.
1. Nitrile Hydrolysis (Basic)4-Cyano-4-phenylpiperidineNaOH(aq), heat; then HCl(aq)4-Phenylpiperidine-4-carboxylic acidForms carboxylate salt, requires acidification.
2. Esterification4-Phenylpiperidine-4-carboxylic acidMethanol, H+ catalyst, heatThis compoundStandard conversion of acid to ester.

Advanced Chemical Reactivity and Mechanistic Organic Chemistry of Methyl 4 Phenylpiperidine 4 Carboxylate

Exploration of Reaction Pathways and Intermediate Formation

The synthesis and transformation of Methyl 4-phenylpiperidine-4-carboxylate and related structures proceed through various reaction pathways involving distinct intermediates. A common synthetic route is the Strecker-type condensation of 1-benzylpiperidin-4-one with aniline (B41778) and hydrogen cyanide (HCN). researchgate.net This reaction yields an α-anilino-nitrile intermediate, which can be selectively hydrolyzed with concentrated sulfuric acid to the corresponding anilino-amide. researchgate.net Further vigorous basic hydrolysis, followed by acidification and esterification, produces the anilino-ester. researchgate.net

Mechanistic studies on the formation of piperidine (B6355638) rings through copper-catalyzed intramolecular C-H amination have identified key intermediates. Although not directly involving the title compound, these studies show that the reaction pathway can proceed through a Cu(I)/Cu(II) catalytic cycle. acs.org The nature of the ligand on the copper catalyst and the halide in the reactant can influence the reaction outcome. acs.org Evidence for the formation of Cu-F bond intermediates has been collected, shedding light on the catalyst design for such transformations. acs.org

In the synthesis of complex fused piperidine systems, such as tetraazafluoranthen-3-ones, intermediates have been isolated and characterized. mdpi.com These studies demonstrate that the reaction proceeds through sequential hydrazinolysis and cyclization steps, clarifying previously ambiguous mechanisms. mdpi.com For instance, the isolation of an indenopyridazine carboxylate intermediate confirmed the initial attack of hydrazine (B178648) on a keto group and subsequent ring formation. mdpi.com

A notable reaction pathway involves the functionalization of the piperidine ring itself. Rhodium-catalyzed C-H functionalization at the C2 position is electronically favored due to the stabilizing effect of the nitrogen atom on any positive charge buildup during the reaction. nih.gov This process involves the formation of a rhodium-carbene intermediate that then inserts into the C-H bond.

Table 1: Key Intermediates in Piperidine Synthesis and Functionalization

Reaction Type Starting Material Example Key Intermediate Product Type Source(s)
Strecker Synthesis 1-Benzylpiperidin-4-one α-Anilino-nitrile Anilino-ester researchgate.net
C-H Amination N-fluoro amides Copper-nitrenoid Piperidines acs.org
C-H Functionalization N-Boc-piperidine Rhodium-carbene C2-Functionalized Piperidine nih.gov

Oxidative Transformations within Piperidine Systems

Piperidine systems, including derivatives of this compound, are susceptible to various oxidative transformations. One such reaction is the oxidative cleavage of the piperidine ring. researchgate.net For example, subjecting certain piperidine derivatives to visible light in the presence of a photosensitizer like Methylene Blue and water as a nucleophile can lead to the cleavage of the ring to form corresponding aldehydes. researchgate.net

Another oxidative pathway involves the ring opening of the piperidine nucleus to form a dialdehyde (B1249045) intermediate. nih.gov This unstable dialdehyde can then undergo double reductive amination and ring closure in the presence of an amine source, providing a route to different substituted piperidines. nih.gov

The C-H bonds adjacent to the nitrogen atom are particularly susceptible to oxidation. The functionalization of these positions can be achieved via oxidative processes. The electronic preference for C-H functionalization at the C2 position is a result of the nitrogen atom's ability to stabilize intermediates. nih.gov However, C-H activation at other positions, like C4, can be achieved by employing sterically demanding catalysts that block the more electronically favored C2 position. nih.gov

Reductive Processes and Functional Group Reductions

The functional groups within this compound offer sites for reductive transformations. The methyl ester group can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). evitachem.com This transformation converts the carboxylate into a hydroxymethyl group, yielding 4-phenyl-4-(hydroxymethyl)piperidine.

A fundamental reductive process in piperidine synthesis is the hydrogenation of the corresponding pyridine (B92270) ring. nih.gov This can be accomplished using various catalysts, including those based on cobalt, ruthenium, nickel, and iridium. nih.gov For instance, the stereoselective hydrogenation of pyridinium (B92312) salts can be achieved with iridium(I) catalysts featuring P,N-ligands. nih.gov Similarly, palladium-catalyzed hydrogenation under ambient conditions is effective for certain pyridine derivatives. nih.gov

Another important reductive process is N-debenzylation. researchgate.net In synthetic routes where the piperidine nitrogen is protected with a benzyl (B1604629) group, this group can be removed via catalytic hydrogenation. This step is often quantitative and selective, using catalysts such as palladium on carbon (Pd/C) in the presence of an acid. researchgate.net

Table 2: Selected Reductive Transformations in Piperidine Chemistry

Transformation Substrate Moiety Reagent/Catalyst Product Moiety Source(s)
Ester Reduction Methyl Carboxylate Lithium Aluminum Hydride (LiAlH₄) Primary Alcohol evitachem.com
Pyridine Hydrogenation Pyridine Ring Raney-Ni, Pd/C, Ir(I) complexes Piperidine Ring nih.gov
N-Debenzylation N-Benzyl Group H₂, Pd/C, HCl Secondary Amine (N-H) researchgate.net

Nucleophilic and Electrophilic Reactivity Studies of the Piperidine Moiety

The piperidine moiety in this compound exhibits both nucleophilic and electrophilic character. The nitrogen atom, with its lone pair of electrons, is the primary nucleophilic center. evitachem.com It readily participates in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides. evitachem.com For example, N-acylation with propionyl chloride is a key step in the synthesis of certain fentanyl analogues. researchgate.net

The aromatic phenyl ring attached at the C4 position is susceptible to electrophilic aromatic substitution. However, the reaction conditions must be carefully chosen to avoid side reactions involving the piperidine ring. The directing effects of the piperidine substituent would influence the position of substitution on the phenyl ring.

Conversely, the piperidine ring can also exhibit electrophilic reactivity. The formation of an iminium ion intermediate, for example, by oxidation at the nitrogen or reaction with certain electrophiles, renders the α-carbons susceptible to attack by nucleophiles. nih.gov Rhodium-catalyzed asymmetric reductive Heck reactions of aryl boronic acids with protected dihydropyridines represent a sophisticated example of manipulating the reactivity of the piperidine precursor ring system to form C-C bonds. acs.org

The acidity of the protons on the carbons alpha to the ester group can also be exploited, allowing for enolate formation and subsequent reaction with electrophiles, although this can be competitive with reactions at the nitrogen.

Stereoselective and Stereospecific Transformations in Piperidine Synthesis

The synthesis of substituted piperidines, including analogues of this compound, often requires precise control over stereochemistry. Numerous stereoselective and stereospecific methods have been developed to this end. dntb.gov.ua

Rhodium-catalyzed C-H insertion reactions are powerful tools for creating chiral centers on the piperidine ring. nih.gov The choice of chiral dirhodium catalyst can significantly influence both the diastereoselectivity and enantioselectivity of the functionalization at the C2 position. For example, using Rh₂(R-TCPTAD)₄ with N-Boc-piperidine can yield high enantiomeric excess. nih.govdntb.gov.ua

Stereoselective reductions are also crucial. The reduction of a ketone precursor, such as tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate, with a bulky reducing agent like L-selectride, can quantitatively produce the cis-alcohol diastereomer. researchgate.net The corresponding trans-isomer can then be obtained via a Mitsunobu reaction followed by hydrolysis. researchgate.net

Asymmetric hydrogenation of pyridine precursors provides another avenue to enantiomerically enriched piperidines. nih.gov The use of chiral catalysts, such as iridium complexes with specific ligands, allows for the highly enantioselective reduction of pyridinium salts to form substituted piperidines. nih.gov Furthermore, diastereoselective reductions of substituted pyridines can be achieved using non-metal alternatives like borenium ions in the presence of hydrosilanes, often leading to cis-selective products. nih.gov These methods are instrumental in accessing specific stereoisomers of pharmacologically relevant piperidines. acs.org

Table 3: Examples of Stereoselective Reactions in Piperidine Synthesis

Reaction Type Catalyst/Reagent Substrate Example Key Outcome Source(s)
Asymmetric C-H Insertion Rh₂(R-TCPTAD)₄ N-Boc-piperidine High d.r. and e.e. for C2-functionalization nih.govdntb.gov.ua
Diastereoselective Reduction L-selectride 4-Oxopiperidine derivative Quantitative yield of cis-alcohol researchgate.net
Asymmetric Hydrogenation Iridium(I) with P,N-ligand 2-Substituted Pyridinium Salt Enantioselective formation of piperidine nih.gov
Diastereoselective Reduction Borenium ion / Hydrosilane Substituted Pyridine cis-Selective piperidine formation nih.gov

Stereochemical Investigations and Conformational Analysis of Methyl 4 Phenylpiperidine 4 Carboxylate

Stereoisomerism and Enantiomeric Purity Assessment in Substituted Piperidines

Methyl 4-phenylpiperidine-4-carboxylate, in its unsubstituted form, is an achiral molecule as it possesses a plane of symmetry passing through the nitrogen atom and the C4 carbon. However, the introduction of substituents at other positions on the piperidine (B6355638) ring or on the nitrogen atom can lead to the formation of chiral centers and the existence of stereoisomers.

The synthesis of chiral substituted piperidines often aims for high enantiomeric purity. The assessment of this purity is a critical step in asymmetric synthesis. A primary method for this determination is chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification. The enantiomeric excess (ee), a measure of the purity of a chiral sample, can be accurately determined from the relative peak areas in the chromatogram. researchgate.netnih.gov Biocatalytic approaches using enzymes like transaminases have also emerged as powerful tools for producing highly enantiopure substituted piperidines, with reported enantiomeric excesses often exceeding 99%. nih.govacs.org

Methods for assessing enantiomeric purity in chiral piperidine synthesis are summarized below:

TechniquePrincipleOutcomeReference
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Separation of enantiomers and quantification of enantiomeric excess (ee). researchgate.net
NMR Spectroscopy with Chiral Shift Reagents Formation of diastereomeric complexes that have distinct NMR spectra.Determination of enantiomeric ratios.N/A
Optical Rotation Measurement of the rotation of plane-polarized light by a chiral sample.Indicates the presence of a single enantiomer but does not quantify ee in a mixture without a known standard. researchgate.net

Influence of Substituents on Piperidine Ring Conformation

The piperidine ring typically adopts a low-energy chair conformation to minimize torsional and steric strain. For 4,4-disubstituted piperidines like this compound, the substituents at C4 significantly influence the ring's conformational stability. The primary conformation is a chair form.

In related 4-phenylpiperidine (B165713) structures, there is a delicate energetic balance between conformers where the phenyl group is oriented in an axial versus an equatorial position. nih.gov While bulky substituents generally prefer the less sterically hindered equatorial position to avoid 1,3-diaxial interactions, computational studies on similar analgesics like meperidine and ketobemidone show that the energy difference between the phenyl-axial and phenyl-equatorial conformers can be small, sometimes less than 1 kcal/mol. nih.gov This suggests that the phenyl-axial conformation can be populated to a significant extent. The presence of the second substituent at the C4 position, the methyl carboxylate group, further complicates this landscape, but the chair conformation remains the dominant structural motif. The orientation of the N-substituent can also play a role, with pseudoallylic strain in N-acylpiperidines favoring an axial orientation for substituents at the 2-position. acs.org

Spectroscopic Techniques for Stereochemical Elucidation (e.g., Nuclear Magnetic Resonance, X-ray Crystallography)

Spectroscopic and crystallographic methods are indispensable for the unambiguous determination of the stereochemistry and conformation of substituted piperidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR provide detailed information about the molecular structure. In ¹H NMR, the chemical shifts and coupling constants of the protons on the piperidine ring are highly dependent on their axial or equatorial orientation. Axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts. The magnitude of the coupling constants (J-values) between adjacent protons can help define the dihedral angles and thus the ring conformation.

X-ray Crystallography : This technique provides the most definitive evidence for the solid-state structure of a molecule. By analyzing the diffraction pattern of a single crystal, a precise three-dimensional model of the molecule can be generated, revealing exact bond lengths, bond angles, and the conformational arrangement of the piperidine ring and its substituents. mdpi.com For example, X-ray analysis can unequivocally distinguish between a chair, boat, or twist-boat conformation and determine the axial or equatorial nature of each substituent. scielo.org.za

The table below presents illustrative ¹³C NMR data for a related 4-substituted piperidine structure, highlighting the chemical shifts associated with different carbon atoms in the molecule.

Carbon AtomIllustrative Chemical Shift (ppm)
C=O (Ester Carbonyl)~165
Aromatic Carbons 119-139
C4 (Quaternary)~62
C2, C6 (Piperidine)~45-50
C3, C5 (Piperidine)~25-35
-OCH₃ (Ester Methyl)~52

Note: Data is illustrative and based on general chemical shifts for similar functional groups and structures. scielo.org.za

Computational Approaches to Conformational Landscape and Stability

Computational chemistry provides powerful tools for investigating the conformational landscape of flexible molecules like this compound. Methods such as Molecular Mechanics (MM) and Density Functional Theory (DFT) are used to calculate the relative energies of different stereoisomers and conformers.

These calculations can map the potential energy surface of the molecule, identifying stable, low-energy conformations. For instance, a conformational study of various 4-phenylpiperidine analgesics using the MM2 force field was able to calculate the energy differences between phenyl-equatorial and phenyl-axial conformers. nih.gov For meperidine, the phenyl-equatorial conformer was found to be preferred, but the phenyl-axial conformer was only 0.6 kcal/mol higher in energy. nih.gov Such small energy differences indicate that multiple conformations can coexist in equilibrium. DFT calculations can provide a more accurate mechanistic rationale for conformational preferences and the preservation of chirality in certain reactions. nih.govresearchgate.net

Conformer ComparisonComputational MethodCalculated Energy Difference (ΔE)Preferred ConformerReference
Phenyl-equatorial vs. Phenyl-axial (Meperidine) Molecular Mechanics (MM2)0.6 kcal/molPhenyl-equatorial nih.gov
Phenyl-equatorial vs. Phenyl-axial (Ketobemidone) Molecular Mechanics (MM2)0.7 kcal/molPhenyl-equatorial nih.gov
Chirality Preservation in Piperidine Synthesis Density Functional Theory (DFT)N/A (Mechanistic Rationale)N/A researchgate.net

Memory of Chirality Phenomena in Synthetic Pathways

"Memory of Chirality" (MOC) is a fascinating stereochemical concept where a molecule retains its chiral information through a transient, achiral intermediate. nih.gov This phenomenon has been successfully applied in the asymmetric synthesis of substituted piperidines. nih.gov

In this process, a chiral starting material is converted into a configurationally unstable, achiral intermediate, such as an enolate. Under specific conditions, this intermediate "remembers" the chirality of its precursor and reacts to form a chiral product with high enantioselectivity before it can racemize. nih.gov For example, the intramolecular SN2' cyclization of α-amino ester enolates has been shown to produce piperidine derivatives with excellent diastereo- and enantioselectivity via a memory of chirality mechanism. nih.govresearchgate.net This approach allows for the creation of complex, multi-substituted chiral piperidines, which are valuable scaffolds in medicinal chemistry. nih.gov

Theoretical and Computational Chemistry of Methyl 4 Phenylpiperidine 4 Carboxylate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic structure of methyl 4-phenylpiperidine-4-carboxylate. These calculations offer a detailed perspective on the molecule's stability and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For piperidine (B6355638) derivatives, DFT calculations, often using the B3LYP/6-311G(d,p) basis set, provide valuable information about molecular geometry, electronic stability, and reactivity. researchgate.net These theoretical computations help in understanding the optimized molecular structure and the distribution of electron density within the molecule.

Table 1: Frontier Molecular Orbital Energies for a Representative Piperidine Derivative

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.2
Energy Gap (ΔE) 5.3

Note: These values are illustrative and based on typical findings for similar piperidine structures.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular interactions. researchgate.net It provides a localized picture of the electron density in a molecule, describing bonding in terms of localized electron-pair "bond" orbitals. This analysis helps in understanding the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals, which indicates stabilizing interactions within the molecule.

Molecular Electrostatic Potential (MESP) Studies

Molecular Electrostatic Potential (MESP) studies are used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.dereadthedocs.io The MESP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. wolfram.com For piperidine derivatives, the MESP map can identify the most reactive sites, such as the nitrogen and oxygen atoms, which typically show negative electrostatic potential. researchgate.net

Prediction of Chemical Reactivity Descriptors

Chemical reactivity descriptors are calculated to quantify the reactivity of a molecule. These descriptors are derived from the energies of the frontier molecular orbitals. researchgate.net

Global hardness (η) and softness (S) are key descriptors of chemical reactivity. Hardness is a measure of the resistance to charge transfer, while softness is the reciprocal of hardness and indicates the ease of charge transfer. researchgate.net These parameters are calculated using the energies of the HOMO and LUMO as follows:

Hardness (η) = (ELUMO - EHOMO) / 2

Softness (S) = 1 / η

A high HOMO-LUMO gap corresponds to a high hardness value, indicating greater stability and lower reactivity. icm.edu.pl

Table 2: Calculated Chemical Reactivity Descriptors for a Representative Piperidine Derivative

Descriptor Value (eV)
Ionization Potential (I) 6.5
Electron Affinity (A) 1.2
Hardness (η) 2.65
Softness (S) 0.38

Note: These values are illustrative and based on typical findings for similar piperidine structures, derived from the FMO energies in Table 1.

Ionization Energy and Electron Affinity Determinations

Ionization energy (IE) and electron affinity (EA) are fundamental electronic properties that dictate the reactivity of a molecule. IE is the minimum energy required to remove an electron from a molecule in its gaseous state, while EA is the energy released when an electron is added to a neutral molecule in its gaseous state. These parameters are crucial for understanding the electron-donating and accepting capabilities of this compound.

Theoretical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for determining these properties. For instance, the ionization potential of the parent piperidine molecule has been determined through photoelectron spectroscopy and various computational methods nist.gov. The calculated adiabatic ionization potentials for different conformers of glycinamide, a molecule with functional groups that have similarities to the subject compound, were found to be in the range of 8.49 to 8.60 eV researchgate.net. High-accuracy relativistic coupled-cluster calculations have been used to determine the ionization potential and electron affinity of heavy elements, demonstrating the power of these methods arxiv.org.

For this compound, the ionization energy would be influenced by the phenyl and methyl carboxylate substituents on the piperidine ring. The phenyl group, with its π-electron system, and the ester group can affect the energy of the highest occupied molecular orbital (HOMO), from which the electron is removed during ionization. Similarly, these groups influence the energy of the lowest unoccupied molecular orbital (LUMO), which accepts an electron during the determination of electron affinity.

Table 1: Conceptual Data for Ionization Energy and Electron Affinity of this compound

PropertyTheoretical MethodCalculated Value (eV)
Vertical Ionization Energy DFT (B3LYP/6-31G)Value
Adiabatic Ionization Energy DFT (B3LYP/6-31G)Value
Vertical Electron Affinity DFT (B3LYP/6-31G)Value
Adiabatic Electron Affinity DFT (B3LYP/6-31G)Value

Note: The values in this table are illustrative and represent the type of data obtained from computational studies. Specific experimental or calculated values for this compound were not found in the searched literature.

Electrophilicity Index Analysis

The electrophilicity index (ω) is a measure of the ability of a chemical species to accept electrons. It is a valuable parameter in understanding the global reactivity of a molecule and has been used to describe biological activity researchgate.net. This index is calculated from the ionization energy (IE) and electron affinity (EA) through the electronic chemical potential (μ) and chemical hardness (η) sapub.org. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

The electrophilicity index can be calculated using the following formula: ω = μ² / (2η) where μ ≈ -(IE + EA)/2 and η ≈ (IE - EA)/2.

For drug-like molecules, the electrophilicity index can provide insights into their potential toxicity and binding capabilities with biological macromolecules researchgate.net. For instance, a study on quinazolinone derivatives calculated various electronic parameters, including the electrophilicity index, to understand their antioxidant activities sapub.org. Computational tools can rapidly calculate this ground-state property, providing a useful metric for virtual screening and predicting reactivity rowansci.comrowansci.com. The local electrophilicity can also be determined to identify specific atomic sites within the molecule that are more susceptible to nucleophilic attack echemi.com.

Table 2: Conceptual Global Reactivity Descriptors for this compound

DescriptorFormulaCalculated Value (eV)
Ionization Energy (IE) -E(HOMO)Value
Electron Affinity (EA) -E(LUMO)Value
Electronic Chemical Potential (μ) (E(HOMO) + E(LUMO))/2Value
Chemical Hardness (η) E(LUMO) - E(HOMO)Value
Electrophilicity Index (ω) μ²/ (2η)Value

Note: The values in this table are illustrative and represent the type of data obtained from computational studies. Specific experimental or calculated values for this compound were not found in the searched literature.

Solvent Effects on Electronic Structure and Spectroscopic Properties

The surrounding solvent can significantly influence the electronic structure and spectroscopic properties of a molecule. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used to account for the effects of a solvent in quantum mechanical calculations wiley-vch.deresearchgate.netresearchgate.netunipi.it. These models treat the solvent as a continuous dielectric medium, which polarizes in response to the solute's charge distribution.

Studies on various organic molecules have demonstrated the importance of considering solvent effects. For example, the electronic and nonlinear optical properties of naphthyridine-stilbene dyads were investigated using DFT and time-dependent DFT (TD-DFT) in different solvents, showing a reduction in the HOMO-LUMO energy gap with increasing solvent polarity nih.gov. Similarly, the effect of different solvents on the UV-Visible absorption spectra of other organic compounds has been computationally explored researchgate.net. These studies often reveal shifts in absorption maxima (solvatochromism) that are dependent on the solvent's dielectric constant and refractive index.

For this compound, the presence of polar functional groups (the ester and the secondary amine) suggests that its electronic properties and UV-Vis spectrum would be sensitive to the polarity of the solvent. Computational studies using continuum models could predict these changes, providing valuable information about its behavior in different chemical environments.

In Silico Modeling for Chemical Interaction Mechanisms

In silico modeling, particularly molecular docking, is a powerful computational technique used to predict the binding mode and affinity of a small molecule to a biological target, typically a protein upf.edu. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level researchgate.net.

For piperidine derivatives, molecular docking studies have been extensively used to investigate their interactions with various receptors. For instance, docking studies have been employed to understand the binding of piperidine and pyrrolidine derivatives to pancreatic lipase mdpi.com, and to explore the interaction of N-functionalized piperidine derivatives with the dopamine D2 receptor researchgate.nettandfonline.com. These studies typically identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site nih.govtandfonline.com.

In the context of this compound, in silico modeling could be used to predict its binding to potential biological targets. Given its structural similarity to known mu-opioid agonists, molecular docking could elucidate its binding mode within the opioid receptor, identifying the crucial interactions that contribute to its affinity and potential activity semanticscholar.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Chemical Parameters

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

Several QSAR studies have been conducted on 4-phenylpiperidine (B165713) derivatives. For example, a nonlinear QSAR study using a neural network method was performed on a series of 4-phenylpiperidine derivatives acting as mu-opioid agonists nih.gov. This study identified four molecular descriptors that correlated with the analgesic activities of the compounds. Another study on mono-substituted 4-phenylpiperidines and -piperazines used QSAR models to understand their effects on the dopaminergic system nih.gov. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied to 4-phenylpiperidine derivatives to model their analgesic activity semanticscholar.orgnih.govmdpi.com.

For this compound, a QSAR study would involve a dataset of structurally related compounds with known biological activities. Various physicochemical parameters, such as lipophilicity (logP), molar refractivity, and electronic parameters derived from quantum chemical calculations, would be used as descriptors to build a predictive model. Such a model could guide the design of new analogs with potentially improved activity.

Role As a Key Intermediate in Complex Molecular Synthesis

Precursor in the Construction of Diverse Heterocyclic Scaffolds

The chemical reactivity of methyl 4-phenylpiperidine-4-carboxylate allows it to be a valuable starting material for the synthesis of various heterocyclic compounds. evitachem.com The piperidine (B6355638) nitrogen and the ester functional group provide two key sites for chemical modification. Through reactions like hydrolysis, reduction, and substitution, this compound can be transformed into a range of derivatives. evitachem.com

For instance, derivatives of 4-phenylpiperidine (B165713) are employed in the synthesis of complex structures such as substituted pyrazoles and thiazolidinones. These heterocyclic systems are of significant interest in medicinal chemistry due to their presence in many biologically active compounds. The synthesis often involves multi-step pathways where the piperidine derivative is modified and then cyclized with other reagents to form the desired heterocyclic ring system. The 4-phenylpiperidine moiety often serves as a core scaffold, upon which further chemical complexity is built to achieve specific therapeutic properties. evitachem.com

Building Block for Polymeric Materials (e.g., Polypeptoids)

In materials science, the controlled assembly of well-defined building blocks is essential for creating functional polymers with specific properties. This compound and its analogues serve as such building blocks, particularly in the synthesis of specialized polymers. biosynth.com While not a traditional monomer for large-scale polymerization, its structure is incorporated into more complex monomer units that can then be polymerized.

Intermediacy in the Synthesis of Pethidine and Other Related Opioid Analogues

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of the synthetic opioid analgesic, pethidine (also known as meperidine). wikipedia.orgduke.edu The synthesis of pethidine involves the N-methylation of a precursor, which is derived from the esterification of pethidinic acid (1-methyl-4-phenylpiperidine-4-carboxylic acid). wikipedia.orgnih.gov this compound is a direct precursor to this core structure.

Furthermore, this compound is a crucial starting point for a wide range of potent opioid analgesics, including analogues of fentanyl. researchgate.netnih.gov The synthesis of many fentanyl derivatives starts with a 4-piperidone, which is converted through several steps into a 4-anilidopiperidine structure. researchgate.netnih.gov For instance, an efficient synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for fentanyl-type analgesics like remifentanil, has been developed starting from 1-benzylpiperidin-4-one. researchgate.net This highlights the compound's central role in the production of a class of analgesics that are clinically important. painphysicianjournal.com The 4-phenylpiperidine scaffold is a common structural motif in many potent mu-opioid receptor agonists. researchgate.net

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC13H17NO2 nih.gov
Molecular Weight219.28 g/mol nih.gov
IUPAC NameThis compound nih.gov
CAS Number54824-07-6 nih.gov
AppearanceClear colorless to pale yellow liquid nbinno.com

Application in Radiosynthesis of Labeled Derivatives for Chemical Tracers

In nuclear medicine and molecular imaging, chemical tracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F), are used for Positron Emission Tomography (PET). PET imaging allows for the non-invasive visualization and quantification of physiological processes in the body. The 4-phenylpiperidine scaffold is a valuable platform for developing such tracers.

Derivatives of this compound are used in the radiosynthesis of novel PET ligands. nih.gov For example, 4-phenylpiperidine-4-carbonitrile (B1581006) derivatives have been synthesized and labeled with ¹⁸F to create radiotracers for imaging sigma-1 receptors in the brain. nih.gov The synthesis involves preparing a precursor molecule, often a tosylate derivative, which then undergoes nucleophilic substitution with the [¹⁸F]fluoride ion. nih.govnih.gov These radiolabeled compounds enable researchers to study the distribution and density of specific receptors or transporters in the brain, which is crucial for understanding neurological disorders and developing new drugs. nih.govresearchgate.netnih.gov

Table 2: Examples of Synthesized Compounds and Applications

CompoundApplication/SignificanceReference
Pethidine (Meperidine)Synthetic opioid analgesic wikipedia.orgnih.gov
RemifentanilPotent, short-acting synthetic opioid analgesic researchgate.netpainphysicianjournal.com
4-Methyl FentanylA potent analogue of fentanyl nih.govresearchgate.net
[¹⁸F]-labeled 4-phenylpiperidine-4-carbonitrile derivativesRadioligands for PET imaging of σ1 receptors nih.gov

Derivatives and Analogues of Methyl 4 Phenylpiperidine 4 Carboxylate in Advanced Chemical Research

Structural Modifications at the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a primary site for chemical modification, enabling the synthesis of a wide array of N-substituted analogues. These modifications are typically achieved through standard N-alkylation or N-acylation reactions.

Research has shown the introduction of various alkyl and functionalized alkyl groups at the nitrogen position. For instance, N-methylation to produce methyl 1-methyl-4-phenylpiperidine-4-carboxylate is a common modification. nih.gov Other alkyl groups, such as propyl, have also been successfully introduced. nih.gov A significant focus has been on the N-benzylation of the piperidine nitrogen. The benzyl (B1604629) group is often used as a protecting group during synthesis, which can later be removed via catalytic hydrogenation to yield the secondary amine, or it can be an integral part of the final structure. researchgate.net

Table 1: Examples of N-Substituted Derivatives

N-SubstituentResulting Compound NameSignificance/Application in ResearchReference
-H (unsubstituted)Methyl 4-phenylpiperidine-4-carboxylateCore scaffold and key intermediate. nih.gov nih.gov
-CH₃ (Methyl)Methyl 1-methyl-4-phenylpiperidine-4-carboxylateA fundamental N-alkylated analogue. nih.gov nih.gov
-CH₂CH₂CH₃ (Propyl)1-Propyl-4-phenylpiperidine derivativeStudied for its effects on receptor binding and functional activity. nih.gov nih.gov
-CH₂Ph (Benzyl)Methyl 1-benzyl-4-phenylpiperidine-4-carboxylateCommonly used as a synthetic intermediate where the benzyl group acts as a protecting group. researchgate.net researchgate.net
-C(O)CH₂CH₃ (Propionyl)Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylateAn N-acylated derivative developed as a key intermediate for more complex molecules. researchgate.net researchgate.net

Substituent Effects on the Phenyl Ring

The electronic properties of the 4-phenylpiperidine (B165713) scaffold can be systematically tuned by introducing substituents onto the phenyl ring. These modifications influence the electron density of the aromatic ring, which can have significant consequences for the molecule's interactions and reactivity. The effects are generally categorized as activating or deactivating, depending on whether the substituent donates or withdraws electron density. lumenlearning.comlasalle.edu

Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, increase the electron density of the phenyl ring through inductive or resonance effects, making the ring more nucleophilic. libretexts.org

Electron-withdrawing groups (EWGs) , like halogens (e.g., fluorine, chlorine), nitro groups, or sulfonyl groups, decrease the ring's electron density. libretexts.orglibretexts.org

In the context of 4-phenylpiperidine derivatives, research has explored the impact of such substitutions. For example, the synthesis of 4-(p-fluorophenyl) and 4-(3,4-dichlorophenyl) analogues has been documented. google.comgoogle.com The introduction of a fluorine atom at the para-position or chlorine atoms at the meta and para positions creates electron-deficient phenyl rings. google.comgoogle.com Studies have also investigated the placement of a methylsulfonyl group on the phenyl ring, which acts as a strong electron-withdrawing group. nih.gov These modifications are crucial for systematically studying structure-activity relationships. nih.gov The position of the substituent (ortho, meta, or para) also directs the regiochemistry of further electrophilic aromatic substitution reactions. libretexts.orgucsb.edu

Table 2: Phenyl Ring Substituent Effects

SubstituentPositionElectronic EffectExample Compound ClassReference
-F (Fluoro)para (4-)Electron-withdrawing (Inductive)4-(p-fluorophenyl)-piperidine derivatives google.com
-Cl (Chloro)meta, para (3,4-)Electron-withdrawing (Inductive)4-(3,4-dichlorophenyl)-piperidine derivatives google.com
-SO₂CH₃ (Methylsulfonyl)meta (3-)Strongly electron-withdrawing4-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine nih.gov
-OH (Hydroxy)meta (3-)Electron-donating (Resonance), Electron-withdrawing (Inductive)3-(1-Benzylpiperidin-4-yl)phenol nih.gov

Variations in the Carboxylate Ester Group

The carboxylate ester group at the C4 position is another key site for structural variation. While the methyl ester is the parent compound, other alkyl esters, such as the ethyl and isopropyl esters, have been synthesized and studied. nist.govwww.gov.uk The synthesis of these different esters can be achieved through Fischer esterification of the corresponding 4-phenylpiperidine-4-carboxylic acid with the appropriate alcohol (e.g., ethanol (B145695), isopropanol) under acidic conditions. researchgate.net

Alternatively, the ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 4-phenylpiperidine-4-carboxylic acid. nih.gov This carboxylic acid is a versatile intermediate that can be converted into a variety of other functional groups, including amides, by reacting it with different amines. For instance, reaction with 3,4-dichloroaniline (B118046) leads to the formation of a phenyl-alkyl-amide derivative. google.com These transformations significantly expand the chemical diversity of the scaffold.

Table 3: Modifications of the Carboxylate Group

ModificationResulting Functional GroupExample Compound NameSynthetic MethodReference
Esterification with EthanolEthyl EsterEthyl 4-phenylpiperidine-4-carboxylateReaction of the carboxylic acid with ethanol in the presence of an acid catalyst. nist.gov
Esterification with IsopropanolIsopropyl Ester1-Methyl-4-phenyl-piperidine-4-carboxylic acid isopropyl esterReaction of the corresponding acid chloride with isopropanol. www.gov.uk
HydrolysisCarboxylic Acid4-Phenylpiperidine-4-carboxylic acidBasic or acidic hydrolysis of the ester. nih.gov
AmidationAmide4-[(3,4-Dichloro-phenyl)-ethyl-carbamoyl]-piperidine-1-carboxylic acid-tert-butyl esterCoupling of the carboxylic acid with an amine (e.g., 3,4-dichloroaniline). google.com

Ring-Substituted Piperidine Analogues

Introducing substituents directly onto the carbon framework of the piperidine ring creates a class of analogues with distinct stereochemical and conformational properties. Research has focused on the synthesis of piperidines substituted at the C2, C3, and C4 positions. mdpi.comajchem-a.com

For example, the synthesis of 3-substituted 4-phenyl-piperidine derivatives, such as (3S, 4R)-N-methyl-3-hydroxymethyl-4-phenyl-piperidine, has been developed starting from materials like arecoline. google.com These syntheses often involve multiple steps and yield products with specific stereochemistry, which is crucial for their intended applications. google.com Similarly, methods for preparing 4-methylpiperidine-2-carboxylic acid have been reported, highlighting the interest in analogues with substitution at positions other than the quaternary C4 center. google.comgoogle.com The synthesis of these ring-substituted analogues can be complex, often requiring stereoselective methods to control the spatial arrangement of the new substituents. nih.govresearchgate.net

Comparative Analysis of Synthetic Routes for Analogues

A variety of synthetic strategies have been developed to access the 4-phenylpiperidine core and its diverse analogues. The choice of route often depends on the desired substitution pattern and the availability of starting materials.

One common approach for synthesizing 4-amino-4-phenylpiperidine derivatives is a Strecker-type condensation. This method involves the reaction of a piperidone (e.g., 1-benzylpiperidin-4-one) with an aniline (B41778) and a cyanide source (like HCN), followed by hydrolysis of the resulting aminonitrile. researchgate.net

For ring-substituted analogues, intramolecular cyclization reactions are frequently employed. mdpi.comnih.gov These can include palladium-catalyzed reactions or reductive amination cascades that form the piperidine ring from an acyclic precursor. mdpi.comnih.gov For instance, polysubstituted piperidines can be prepared via the diastereoselective reductive cyclization of amino acetals. nih.gov

The synthesis of 3-substituted-4-phenyl-piperidines has been achieved through a multi-step process starting from cinnamic aldehyde derivatives or by conjugate addition of malonic acid esters to cinnamamides. google.comgoogle.com Another route involves the reduction of substituted pyridine (B92270) precursors. For example, fluorinated piperidines can be accessed through the hydrogenation of corresponding fluoropyridines using rhodium or ruthenium catalysts. mdpi.comnih.gov

Each of these synthetic routes presents its own set of advantages and challenges in terms of yield, stereocontrol, and substrate scope. The development of efficient and versatile synthetic methodologies remains an active area of research, driven by the need to access novel and complex piperidine derivatives. mdpi.com

Q & A

Q. What are the common synthetic routes for Methyl 4-phenylpiperidine-4-carboxylate, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A related ethyl ester analog (ethyl 4-phenylpiperidine-4-carboxylate) is produced by condensing intermediates like 4-bromo-2,2-diphenylbutanenitrile with piperidine derivatives under basic conditions, often in aqueous media with catalysts . For the methyl ester variant, similar protocols may apply, substituting methylating agents (e.g., methyl chloride or dimethyl sulfate) during esterification. Reaction parameters such as temperature (optimized between 60–80°C), solvent polarity, and catalyst loading (e.g., triethylamine for deprotonation) critically impact yield and purity. Purification often involves recrystallization or chromatography .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Structural confirmation relies on NMR (e.g., 1^1H and 13^{13}C NMR for piperidine ring protons and ester carbonyl signals) and mass spectrometry (HRMS for molecular ion validation). Infrared spectroscopy identifies functional groups like the ester carbonyl (~1700–1750 cm1^{-1}). HPLC or GC-MS is used for purity assessment, with mobile phases optimized for polar derivatives (e.g., acetonitrile/water gradients) .

Q. What are the key safety and storage protocols for handling this compound in laboratory settings?

The compound should be stored at 2–8°C in airtight containers under inert gas to prevent hydrolysis of the ester group. Personal protective equipment (PPE) including nitrile gloves, lab coats, and fume hoods are mandatory due to potential acute toxicity (oral LD50_{50} Category 4) and skin/eye irritation risks. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste .

Advanced Research Questions

Q. How can crystallographic techniques like SHELX refine the structural determination of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL enables precise determination of bond lengths, angles, and stereochemistry. For example, conformational analysis of the piperidine ring can reveal chair or boat configurations, while hydrogen bonding networks (e.g., between ester carbonyls and adjacent groups) are mapped via electron density maps. SHELXTL (Bruker AXS version) is particularly effective for high-resolution twinned data, with refinement parameters adjusted for thermal motion and disorder .

Q. What strategies optimize stereochemical outcomes in synthesizing this compound derivatives for pharmacological studies?

Chiral resolution via diastereomeric salt formation (using tartaric acid derivatives) or asymmetric catalysis (e.g., palladium-catalyzed coupling) can enhance enantiomeric excess. For example, introducing substituents at the 4-position of the piperidine ring may require kinetic control at low temperatures (−20°C) to minimize racemization. Computational modeling (DFT) aids in predicting steric and electronic effects on reaction pathways .

Q. How does ring puckering analysis apply to conformational studies of the piperidine ring in this compound?

Puckering coordinates (amplitude qq, phase angle ϕ\phi) quantify non-planar distortions in the piperidine ring. For example, Cremer-Pople parameters derived from SC-XRD data classify puckering modes (e.g., chair, twist-boat). Molecular dynamics simulations (MD) can model ring flexibility under physiological conditions, revealing correlations between puckering and bioactivity (e.g., receptor binding) .

Methodological Considerations

  • Data Contradictions : Discrepancies in reported synthesis yields (e.g., 60–85% in vs. 70–90% in ) may arise from solvent purity or catalytic efficiency. Cross-validation via controlled replicates is advised.
  • Advanced Tools : ORTEP-3 visualizes thermal ellipsoids for crystallographic models, while SHELXE pipelines enable high-throughput phasing for complex derivatives .

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